

Spectroscopic Analysis of 3,3-Diethyl-2-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

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Disclaimer: Experimental spectroscopic data for **3,3-Diethyl-2-methylpentane** is not readily available in public databases. This guide provides an in-depth analysis of its expected spectroscopic characteristics based on its chemical structure and by drawing comparisons with the known spectral data of structurally similar compounds, namely 3,3-diethylpentane and 3,3-dimethylpentane. The information herein is intended for researchers, scientists, and drug development professionals to anticipate and interpret potential experimental results.

Predicted Spectroscopic Data for 3,3-Diethyl-2-methylpentane

The structure of **3,3-Diethyl-2-methylpentane** dictates a specific set of expected signals in its various spectra. Analysis of its molecular symmetry and the electronic environment of its atoms allows for the following predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Due to the lack of symmetry in **3,3-Diethyl-2-methylpentane**, all proton-containing groups are chemically non-equivalent. Therefore, a total of seven distinct signals are expected in the proton NMR spectrum. The signals for protons on alkyl groups typically appear in the upfield region of the spectrum (generally between 0.5 and 2.0 ppm).
- ^{13}C NMR: Similarly, the carbon skeleton of **3,3-Diethyl-2-methylpentane** lacks symmetry, leading to the expectation of ten unique signals in the ^{13}C NMR spectrum, one for each carbon atom in the molecule.

Mass Spectrometry (MS)

The fragmentation of **3,3-Diethyl-2-methylpentane** in a mass spectrometer is predicted to occur preferentially at the most substituted carbon atom (the quaternary carbon at position 3). Cleavage of the carbon-carbon bonds adjacent to this branching point will lead to the formation of stable carbocations.

Table 1: Predicted Major Fragments in the Mass Spectrum of **3,3-Diethyl-2-methylpentane**

m/z (mass/charge)	Proposed Fragment Ion	Comments
142	$[\text{C}_{10}\text{H}_{22}]^+$	Molecular Ion ($\text{M}^{+\bullet}$). Expected to be of low abundance.
113	$[\text{C}_8\text{H}_{17}]^+$	Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$).
99	$[\text{C}_7\text{H}_{15}]^+$	Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$).
71	$[\text{C}_5\text{H}_{11}]^+$	Likely a significant peak resulting from further fragmentation.
57	$[\text{C}_4\text{H}_9]^+$	A common and often abundant fragment for branched alkanes.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of **3,3-Diethyl-2-methylpentane** is expected to be relatively simple and dominated by C-H bond vibrations.

Table 2: Expected Infrared Absorption Bands for **3,3-Diethyl-2-methylpentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretching vibrations of CH ₃ and CH ₂ groups.
~1465	Medium	CH ₂ scissoring (bending) and asymmetrical CH ₃ bending vibrations.
~1380	Medium	Symmetrical CH ₃ bending ("umbrella mode") vibration.

Experimental Spectroscopic Data of Structurally Related Alkanes

To provide a practical reference, the following tables summarize the experimental spectroscopic data for 3,3-diethylpentane and 3,3-dimethylpentane.

3,3-Diethylpentane

Table 3: ¹H NMR Spectroscopic Data of 3,3-Diethylpentane[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.21	Quartet	8H	-CH ₂ -
~1.18	Triplet	12H	-CH ₃

Table 4: ¹³C NMR Spectroscopic Data of 3,3-Diethylpentane[1]

Chemical Shift (δ) ppm	Carbon Type
~33.8	Quaternary C
~25.0	-CH ₂ -
~8.5	-CH ₃

Table 5: Mass Spectrometry Data of 3,3-Diethylpentane[1]

m/z	Relative Intensity	Proposed Fragment
128	Low	$[\text{C}_9\text{H}_{20}]^+$ (Molecular Ion)
99	High	$[\text{C}_7\text{H}_{15}]^+$ (Loss of $-\text{C}_2\text{H}_5$)
57	High (Base Peak)	$[\text{C}_4\text{H}_9]^+$

Table 6: Infrared (IR) Spectroscopy Data of 3,3-Diethylpentane[1]

Wavenumber (cm^{-1})	Intensity	Assignment
~2960	Strong	C-H stretching (CH_3 and CH_2)
~1465	Medium	CH_2 scissoring (bending)
~1380	Medium	CH_3 symmetric bending (umbrella mode)

3,3-Dimethylpentane

Table 7: ^1H NMR Spectroscopic Data of 3,3-Dimethylpentane[2][3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.203	Quartet	4H	$-\text{CH}_2-$
0.797	Triplet	6H	$-\text{CH}_3$ (on ethyl)
0.792	Singlet	6H	gem-dimethyl

Table 8: ^{13}C NMR Spectroscopic Data of 3,3-Dimethylpentane[4][5]

Chemical Shift (δ) ppm	Carbon Type
~33.8	-CH ₂ -
~32.8	Quaternary C
~26.2	gem-dimethyl
~8.4	-CH ₃ (on ethyl)

Table 9: Mass Spectrometry Data of 3,3-Dimethylpentane[6][7]

m/z	Relative Intensity	Proposed Fragment
100	Low	[C ₇ H ₁₆] ⁺ (Molecular Ion)
71	High	[C ₅ H ₁₁] ⁺ (Loss of -C ₂ H ₅)
43	Base Peak	[C ₃ H ₇] ⁺

Table 10: Infrared (IR) Spectroscopy Data of 3,3-Dimethylpentane[8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940-2880	Strong	C-H stretching (CH ₃ and CH ₂)
1480-1365	Strong	C-H deformation (CH ₃ and CH ₂)
1175-1140 & 840-790	Strong	C-C skeletal vibrations associated with a C-(CH ₃) ₂ group

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][9]

- Sample Preparation: Dissolve approximately 5-10 mg of the liquid alkane in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) over a suitable spectral width (e.g., -1 to 10 ppm) with an appropriate number of scans (typically 8-16).
- ^{13}C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. A wider spectral width is necessary (e.g., 0 to 150 ppm), and a significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For ^1H NMR, integrate the peaks to determine the relative proton ratios.

Mass Spectrometry (MS)[1][9]

- Sample Introduction: Introduce a small amount of the neat liquid alkane or a dilute solution in a volatile solvent into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.
- Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).
- Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Infrared (IR) Spectroscopy[1][10]

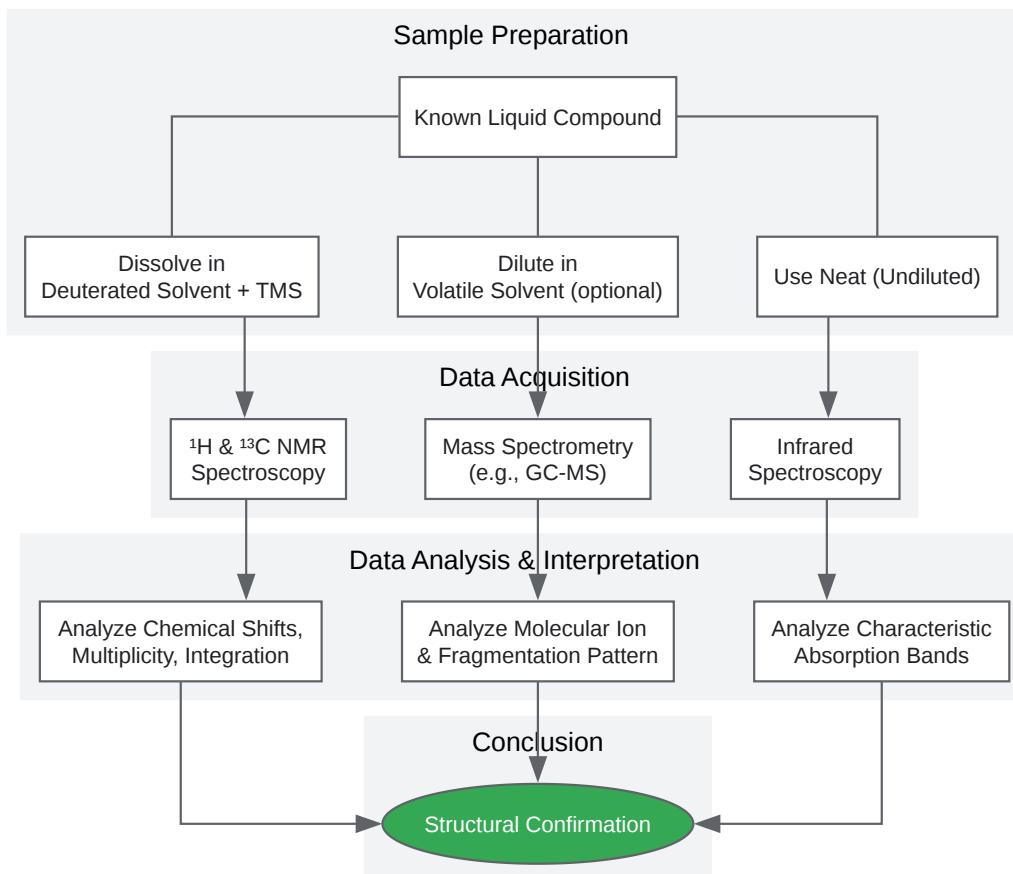
- Sample Preparation: Place a drop of the neat liquid alkane onto the surface of a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) crystal. For salt plates, place a second plate on top to create a thin liquid film.

- Background Spectrum: Record a background spectrum of the empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a known liquid organic compound.

General Workflow for Spectroscopic Analysis of a Known Liquid Compound

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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